molecular formula C9H11ClO3 B3097537 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester CAS No. 131264-68-1

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester

Cat. No.: B3097537
CAS No.: 131264-68-1
M. Wt: 202.63 g/mol
InChI Key: MWPBLOXDMFJBHD-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C9H11ClO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a chloromethyl group and a carboxylic acid ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester typically involves the chloromethylation of 5-methylfuran-2-carboxylic acid ethyl ester. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2-carboxylic acid ethyl ester: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Bromomethyl-5-methyl-furan-2-carboxylic acid ethyl ester: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and selectivity in chemical reactions.

    4-Methyl-5-methyl-furan-2-carboxylic acid ethyl ester: Lacks the halomethyl group, making it less versatile in synthetic applications.

Uniqueness

4-Chloromethyl-5-methyl-furan-2-carboxylic acid ethyl ester is unique due to the presence of the chloromethyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 4-(chloromethyl)-5-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-12-9(11)8-4-7(5-10)6(2)13-8/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPBLOXDMFJBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(O1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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